9-Bromo-10-(9-phenanthryl)anthracene

Beschreibung

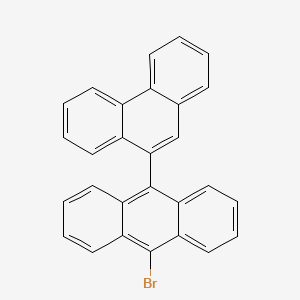

9-Bromo-10-(9-phenanthryl)anthracene (CAS 845457-53-6) is a 9,10-disubstituted anthracene derivative where bromine occupies the 9-position, and a phenanthryl group is attached at the 10-position. This compound is synthesized via Suzuki-Miyaura cross-coupling reactions, leveraging the bromine substituent as a reactive site for further functionalization . Its molecular formula is C₂₈H₁₇Br (MW: 433.35), and it exhibits a planar aromatic core with extended conjugation due to the fused phenanthrene moiety. The bulky phenanthryl group significantly influences its solid-state packing and thermal stability, while the bromine atom enhances its utility in subsequent synthetic modifications .

Structure

2D Structure

Eigenschaften

IUPAC Name |

9-bromo-10-phenanthren-9-ylanthracene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H17Br/c29-28-24-15-7-5-13-22(24)27(23-14-6-8-16-25(23)28)26-17-18-9-1-2-10-19(18)20-11-3-4-12-21(20)26/h1-17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBIXPXSRUDGFLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)C4=C5C=CC=CC5=C(C6=CC=CC=C64)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H17Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 9-Bromo-10-(9-phenanthryl)anthracene typically involves the bromination of 10-(9-phenanthryl)anthracene. The reaction is carried out using bromine in the presence of a suitable solvent such as dichloromethane. The reaction mixture is stirred at room temperature until the desired product is formed. The crude product is then purified by column chromatography to yield a light yellow powder .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions

9-Bromo-10-(9-phenanthryl)anthracene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation Reactions: The compound can be oxidized to form quinones and other oxidized derivatives.

Reduction Reactions: Reduction of the compound can lead to the formation of hydro derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents like dimethylformamide.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products

Substitution Reactions: Products include various substituted anthracenes.

Oxidation Reactions: Products include anthraquinones and other oxidized derivatives.

Reduction Reactions: Products include hydroanthracenes.

Wissenschaftliche Forschungsanwendungen

9-Bromo-10-(9-phenanthryl)anthracene has several scientific research applications:

Organic Light Emitting Diodes (OLEDs): Used as a blue-emitting material in OLEDs due to its photophysical properties.

Fluorescent Probes: Utilized in the development of fluorescent probes for biological imaging.

Photon Upconversion: Employed in triplet–triplet annihilation photon upconversion systems to enhance light-harvesting efficiency

Wirkmechanismus

The mechanism of action of 9-Bromo-10-(9-phenanthryl)anthracene involves its interaction with light and subsequent energy transfer processes. The compound absorbs light and undergoes electronic excitation, leading to fluorescence or phosphorescence. In photon upconversion systems, it acts as an annihilator, transferring energy to a sensitizer molecule, which then emits light at a higher energy level.

Vergleich Mit ähnlichen Verbindungen

Substituent Effects on Thermal Properties

Functionalization at the 9,10-positions of anthracene profoundly impacts thermal stability. For example:

Key Findings :

- The phenanthryl group imparts higher thermal stability compared to phenyl or naphthyl groups due to increased steric bulk and rigid π-conjugation .

- Methoxy-substituted derivatives exhibit the highest melting points (e.g., 305.71°C for 9-bromo-10-(4-methoxyphenyl)anthracene), likely due to dipole-dipole interactions .

Optical and Photophysical Properties

The anthracene core dominates optical characteristics, but substituents modulate aggregation and emission:

Key Findings :

Electrochemical Behavior

Cyclic voltammetry reveals minor variations in redox potentials:

Key Findings :

Biologische Aktivität

9-Bromo-10-(9-phenanthryl)anthracene (CAS No. 845457-53-6) is a polycyclic aromatic hydrocarbon (PAH) that has garnered attention for its potential biological activities, particularly in the fields of cancer research and photophysical studies. This compound is characterized by its unique structure, which includes a bromine substituent and a phenanthryl group, contributing to its distinct electronic properties.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure allows for significant interactions with biological macromolecules, making it a candidate for various biochemical applications.

Antitumor Activity

Research indicates that this compound exhibits notable antitumor properties. A study conducted on various cancer cell lines demonstrated that this compound can induce apoptosis in cancer cells, particularly in breast and lung cancer models. The mechanism of action appears to be linked to the compound's ability to generate reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.

Case Study: MTT Assay Results

A recent investigation utilized the MTT assay to evaluate the cytotoxic effects of this compound on human cancer cell lines. The results are summarized in the following table:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 5.2 | Induction of apoptosis via ROS |

| A549 (Lung Cancer) | 6.8 | Cell cycle arrest and apoptosis |

| HeLa (Cervical Cancer) | 4.5 | Mitochondrial dysfunction |

These findings suggest that the compound's effectiveness varies among different cancer types, highlighting its potential as a targeted therapeutic agent.

Antimicrobial Activity

In addition to its antitumor effects, this compound has shown promising antimicrobial activity against various bacterial strains. Research has indicated that this compound can inhibit the growth of both gram-positive and gram-negative bacteria.

Antimicrobial Efficacy Table

| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

The antimicrobial activity is believed to stem from the compound's ability to disrupt bacterial cell membranes and interfere with metabolic processes.

Photophysical Properties

The photophysical characteristics of this compound have also been extensively studied. It exhibits strong fluorescence properties, making it suitable for applications in organic light-emitting diodes (OLEDs) and as a fluorescent probe in biological imaging.

Fluorescence Emission Data

The fluorescence emission spectrum of the compound shows significant peaks at approximately 450 nm when excited at 350 nm, indicating its potential utility in fluorescence-based assays and imaging techniques.

Q & A

Q. What are the established synthetic routes for 9-Bromo-10-(9-phenanthryl)anthracene, and what are their limitations?

The synthesis typically involves palladium-catalyzed cross-coupling reactions. For example, Suzuki-Miyaura coupling using 9,10-dibromoanthracene and 9-phenanthryl boronic acid under inert conditions (N₂ atmosphere) with Pd(PPh₃)₄ as a catalyst. This method yields ~58% after purification via column chromatography . Earlier methods relied on Friedel-Crafts alkylation, but these are limited to benzene derivatives and produce resinous byproducts with bulkier arenes (e.g., toluene) .

Q. How is the compound characterized to confirm purity and structural integrity?

Key techniques include:

- ¹H-NMR : Peaks at δ = 8.60 (d, J = 9.5 Hz, 2H) and 3.95 ppm (s, 3H) confirm substituent positions .

- HPLC : Purity >98% is standard for research-grade material, with retention times compared to reference standards .

- Melting Point : Ranges from 169–173°C, consistent with crystalline anthracene derivatives .

Q. What photophysical properties make this compound relevant to materials science?

The anthracene core emits blue light (λem ~450 nm) under UV excitation. Solvent polarity shifts emission maxima, and fluorescence quenching occurs with electron donors (e.g., N,N-dimethylaniline), suggesting applications in optoelectronic sensors .

Advanced Research Questions

Q. How can Suzuki-Miyaura cross-coupling be optimized for derivatives with diverse aryl groups?

Optimization involves:

- Catalyst Loading : 7.5 mol% Pd(PPh₃)₄ ensures efficient coupling while minimizing costs .

- Solvent Systems : Degassed toluene/THF mixtures (1:1 v/v) with 2 M Na₂CO₃(aq) improve yield .

- Temperature : Reflux (~110°C) balances reaction rate and side-product formation . Contradictions in yields (52–79%) across studies highlight the need for tailored conditions for specific boronic acids .

Q. What computational models predict the electronic behavior of this compound in OLED applications?

Density Functional Theory (DFT) simulations analyze HOMO-LUMO gaps (~3.2 eV) and charge-transfer dynamics. Substituents like the phenanthryl group lower bandgaps by extending π-conjugation, enhancing electroluminescence efficiency .

Q. How do structural modifications impact fluorescence efficiency and device performance?

Comparative studies of analogs reveal:

Methodological Considerations

- Reaction Contradictions : Friedel-Crafts routes vs. cross-coupling require trade-offs between scalability (multi-step vs. one-pot) and functional group tolerance.

- Purification : Column chromatography (hexane/DCM gradients) resolves regioisomers, critical for optoelectronic consistency .

- Stability : Storage at -80°C in anhydrous DMSO prevents bromine displacement and maintains >95% integrity over six months .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.